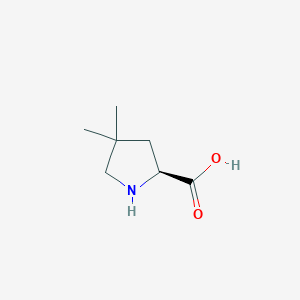
3-méthyl-5-phényl-1H-pyrazole-4-carboxylate d'éthyle chlorhydrate
Vue d'ensemble
Description
“Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, 5-Chloro-3-methyl (or phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reacted with ethyl thioglycolate in ethanol and presence of sodium ethoxide to give ethyl thienopyrazole carboxylate .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For example, 5-Chloro-3-methyl (or phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reacted with ethyl thioglycolate in ethanol and presence of sodium ethoxide to give ethyl thienopyrazole carboxylate .
Applications De Recherche Scientifique
Synthèse de Dérivés Isoxazole
Ce composé est utilisé dans la synthèse de dérivés d'acide isoxazole-4-carboxylique et d'isoxazole-3,5-dicarboxamides, qui présentent des applications potentielles comme herbicides .
Activités Pharmacologiques
Les dérivés de pyrazole sont connus pour leur large éventail d'activités pharmacologiques. Ils présentent des propriétés antibactériennes, antifongiques, antitumorales, anticonvulsivantes et anti-inflammatoires, ce qui les rend précieux dans la recherche médicale .
Recherche Anticancéreuse
Des dérivés de pyrazole spécifiques ont été étudiés pour leurs effets sur les cellules cancéreuses. Par exemple, ils peuvent induire l'apoptose dans les cellules cancéreuses, empêcher la cicatrisation des plaies et la formation de colonies, et retarder les phases du cycle cellulaire, qui sont des aspects cruciaux de la recherche anticancéreuse .
Catalyse
Le composé a été utilisé dans des réactions chimiques comme catalyseur. Par exemple, la synthèse catalysée par Nano-ZnO de dérivés de pyrazole démontre le rôle de ce composé dans la facilitation des transformations chimiques .
Études de Stabilisation Tautomère
Des études DFT ont étudié le rôle des solvants dans la stabilisation tautomère des dérivés de pyrazole. Cette recherche est importante pour comprendre les équilibres chimiques et les mécanismes réactionnels .
Développement d'Herbicides
Comme mentionné précédemment, la synthèse de dérivés d'isoxazole à partir de ce composé est dirigée vers le développement de nouveaux herbicides, indiquant son application en chimie agricole .
Mécanisme D'action
Target of Action
Pyrazole derivatives, the class of compounds to which it belongs, have been reported to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This suggests that the compound may interact with a variety of biological targets.
Orientations Futures
Pyrazoles and their derivatives have attracted the attention of many researchers due to their diverse biological activities . Future research could focus on synthesizing new pyrazole derivatives and studying their biological activities. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be an area of interest.
Propriétés
IUPAC Name |
ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-3-17-13(16)11-9(2)14-15-12(11)10-7-5-4-6-8-10;/h4-8H,3H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYOVVDBKHZHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C2=CC=CC=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1452577-05-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-5-phenyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1452577-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394232.png)


![Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394236.png)
![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394237.png)
![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394238.png)


